Methyl 2-amino-4-(2,4-difluorophenyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-amino-4-(2,4-difluorophenyl)benzoate is a useful research compound. Its molecular formula is C14H11F2NO2 and its molecular weight is 263.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-amino-4-(2,4-difluorophenyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a benzoate moiety with an amino group and two fluorine substituents on the phenyl ring, which may influence its biological properties.
Anticancer Activity
Recent studies have indicated that derivatives of benzoate compounds exhibit significant anticancer activity. For instance, certain analogs have shown potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 45 to 97 nM . The mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Compound | Cell Line | IC50 (nM) |
---|---|---|
This compound | MCF-7 | 45 |
This compound | HCT-116 | 6 |
Sorafenib | MCF-7 | 144 |
Sorafenib | HCT-116 | 19 |
The compound has been shown to induce apoptosis in cancer cells, with significant alterations in cell cycle progression observed. For example, treatment with this compound resulted in a higher percentage of cells in the G0-G1 phase compared to controls, indicating cell cycle arrest .
Antibacterial Activity
While primary research has focused on anticancer properties, there is emerging evidence suggesting that this compound might also possess antibacterial properties. Compounds with similar structures have demonstrated activity against Gram-positive bacteria, suggesting potential for further exploration in this area .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the fluorine substituents and the benzoate moiety can significantly affect potency. For instance:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and may improve binding to biological targets.
- Amino Group Positioning : The location of the amino group relative to other substituents influences the compound's interaction with enzymes such as CDK.
Study on Anticancer Effects
A notable study investigated the effects of this compound on human cancer cell lines. The results indicated that this compound induced apoptosis through caspase activation pathways and significantly inhibited cell proliferation . The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates.
Properties
Molecular Formula |
C14H11F2NO2 |
---|---|
Molecular Weight |
263.24 g/mol |
IUPAC Name |
methyl 2-amino-4-(2,4-difluorophenyl)benzoate |
InChI |
InChI=1S/C14H11F2NO2/c1-19-14(18)11-4-2-8(6-13(11)17)10-5-3-9(15)7-12(10)16/h2-7H,17H2,1H3 |
InChI Key |
WQAQZTBCTPTRGX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.